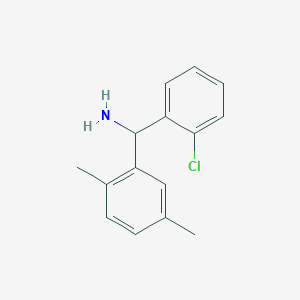amine CAS No. 1156283-68-9](/img/structure/B1461602.png)
[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine
Descripción general
Descripción
“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C12H16ClN . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 209.72 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Material Science: Dielectric Films and Conductivity
2-(4-Chlorophenyl)ethylamine: has been utilized in the preparation of thin films with significant dielectric properties . These films exhibit notable frequency and temperature-dependent dielectric relaxation and AC conductivity, making them suitable for use in sensors, organic solar cells, and organic light-emitting diodes (OLEDs). The compound’s ability to form stable thin films by thermal evaporation technique is particularly valuable in manufacturing processes that require precise control over material properties.
Medicine: Potential Therapeutic Applications
In the medical field, derivatives of 2-(4-Chlorophenyl)ethylamine are being explored for their therapeutic potential . While direct applications of the compound in medicine are not extensively documented, its structural analogs and derivatives are being studied for their biological activities, which could lead to the development of new pharmaceutical agents.
Agriculture: Chemical Synthesis of Agrochemicals
The compound’s derivatives are being researched for their use in the synthesis of agrochemicals . The chemical properties of 2-(4-Chlorophenyl)ethylamine make it a candidate for creating intermediates that could be developed into pesticides or herbicides, contributing to more efficient agricultural practices.
Environmental Science: Organic Semiconductor Applications
Research has indicated that 2-(4-Chlorophenyl)ethylamine and its related compounds can be used in the development of organic semiconductors . These materials are crucial for environmental monitoring devices, offering a sustainable alternative to traditional inorganic semiconductors.
Analytical Chemistry: Chemical Analysis and Synthesis
In analytical chemistry, 2-(4-Chlorophenyl)ethylamine serves as a building block for synthesizing various compounds used in chemical analysis . Its reactivity and stability under different conditions make it a valuable reagent for developing analytical methods and techniques.
Biochemistry: Study of Biological Systems
The compound is being studied for its interactions with biological systems . Understanding its biochemical behavior can provide insights into cellular processes and lead to the discovery of new biological pathways or targets for drug development.
Pharmacology: Drug Development and Synthesis
In pharmacology, there is interest in using 2-(4-Chlorophenyl)ethylamine as a precursor in the synthesis of various pharmacologically active molecules . Its structural features are conducive to creating compounds with potential activity against a range of diseases.
Chemical Engineering: Process Optimization
Finally, in chemical engineering, this compound is relevant for process optimization, particularly in the synthesis of complex organic molecules . Its predictable behavior and reactivity can lead to more efficient and cost-effective industrial processes.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(cyclopropylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYOKMJGJLEVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](cyclopropylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



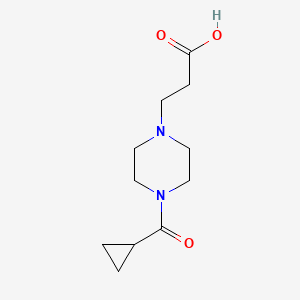
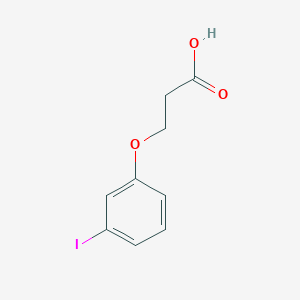

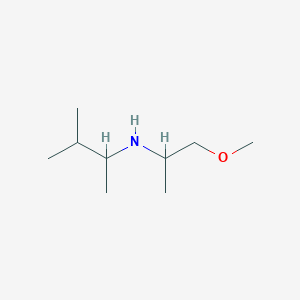
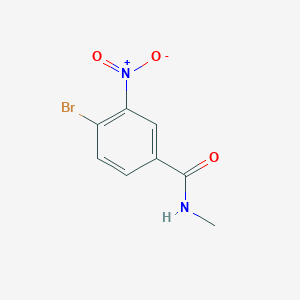

![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)
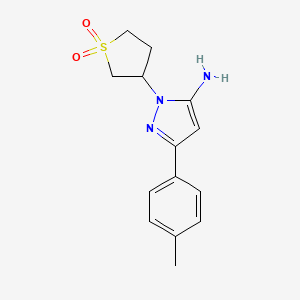

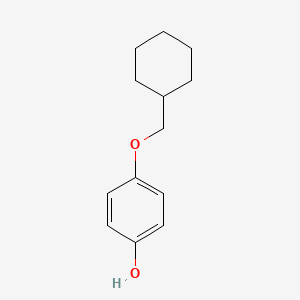

amine](/img/structure/B1461539.png)
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)
